![molecular formula C11H18ClNO B13503893 (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a chiral amine under specific conditions to ensure the desired stereochemistry. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Phenethylamine: Lacks the propan-2-yloxy group and has a simpler structure.
Uniqueness
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
215.72 g/mol |
IUPAC名 |
(1R)-1-(4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)13-11-6-4-10(5-7-11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m1./s1 |
InChIキー |
ZFAXPIYAUOLSGN-SBSPUUFOSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)OC(C)C)N.Cl |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


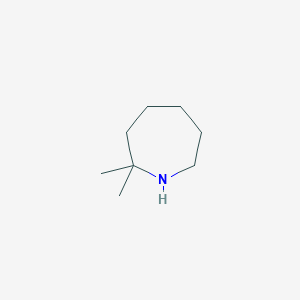
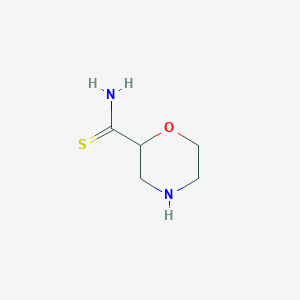
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
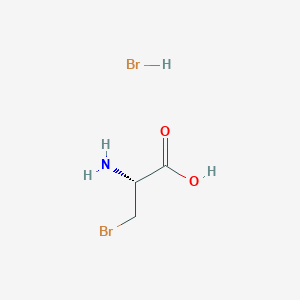
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
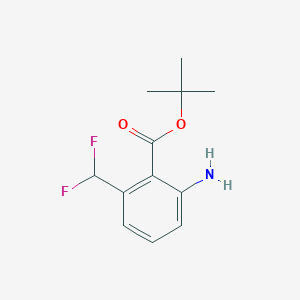
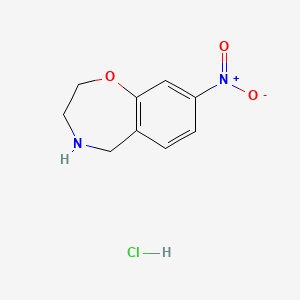

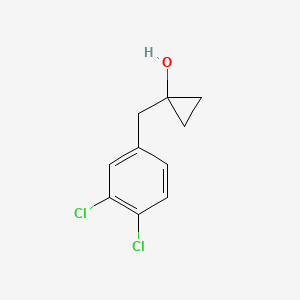

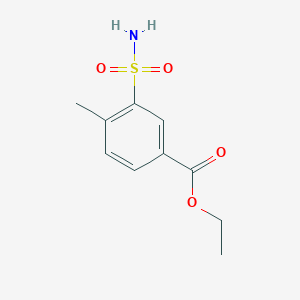
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
